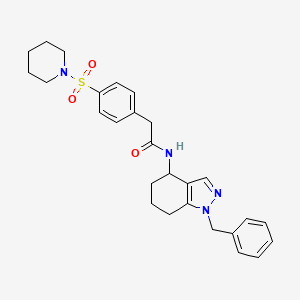![molecular formula C20H21F2N3O2 B7551464 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide](/img/structure/B7551464.png)
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide, also known as JNJ-40411813, is a novel small molecule that has been developed for the treatment of various neurological and psychiatric disorders. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is a key target in the treatment of these disorders.
Wirkmechanismus
The mechanism of action of 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide involves the modulation of dopamine neurotransmission in the brain. This compound acts as a selective antagonist of the dopamine D2 receptor, which leads to an increase in dopamine release in certain brain regions. This increase in dopamine release has been shown to have beneficial effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been shown to have a number of biochemical and physiological effects in the brain. This compound has been shown to increase dopamine release in certain brain regions, which has been associated with improvements in cognitive function and mood. Additionally, 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been shown to modulate the activity of other neurotransmitter systems in the brain, including the serotonin and glutamate systems.
Vorteile Und Einschränkungen Für Laborexperimente
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has a number of advantages for use in laboratory experiments. This compound has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. Additionally, 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been shown to have good selectivity for the dopamine D2 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is that it has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, there is a need for further research to better understand the mechanism of action of 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide and how it interacts with other neurotransmitter systems in the brain. Finally, there is a need for the development of more potent and selective dopamine D2 receptor antagonists, which could have even greater therapeutic potential than 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide.
Synthesemethoden
The synthesis of 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide involves a multi-step process that includes the reaction of 3,4-difluorobenzaldehyde with piperidine, followed by the reaction of the resulting intermediate with 1,3-benzene dicarbonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and drug addiction. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is a key target in the treatment of these disorders.
Eigenschaften
IUPAC Name |
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c21-17-5-4-13(10-18(17)22)12-25-8-6-16(7-9-25)24-20(27)15-3-1-2-14(11-15)19(23)26/h1-5,10-11,16H,6-9,12H2,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOWLSVPJLOKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC(=C2)C(=O)N)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-amino-4-cyano-1-phenylpyrazol-3-yl)propyl]-2-(2-bromo-4-methylphenoxy)propanamide](/img/structure/B7551385.png)

![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551399.png)
![1-(4-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7551406.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7551418.png)
![2-methyl-N-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7551422.png)
![5,7-Dimethyl-6-[3-oxo-3-[4-(quinolin-8-ylmethyl)piperazin-1-yl]propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551427.png)
![1-N-(3-methylphenyl)-3-N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]piperidine-1,3-dicarboxamide](/img/structure/B7551443.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B7551447.png)
![N-[1-cyclopentyl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7551455.png)

![N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7551477.png)
![N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7551494.png)